Cas no 699-04-7 (N-Methyl-4-methylbenzylamine)

N-Methyl-4-methylbenzylamine is a secondary amine featuring a benzyl group substituted with a methyl group at the para position and an additional methyl group on the nitrogen. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure offers reactivity for further functionalization, including alkylation or reductive amination. The presence of both aromatic and aliphatic components enhances its versatility in synthetic applications. The compound is typically supplied as a clear liquid or solid, depending on purity and storage conditions, and should be handled under inert atmospheres to prevent degradation.
N-Methyl-4-methylbenzylamine structure
N-Methyl-4-methylbenzylamine structure
Product name:N-Methyl-4-methylbenzylamine
CAS No:699-04-7
MF:C9H13N
MW:135.206222295761
MDL:MFCD04115412
CID:39616
PubChem ID:2794640

N-Methyl-4-methylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-4-methylbenzylamine
    • CHEMBRDG-BB 4004536
    • N-Methyl-1-(p-tolyl)methanamine
    • 4-Methyl-N-methylbenzylamine
    • C9H13N
    • N-methyl-1-(4-methylphenyl)methanamine
    • N-methyl-N-(4-methylbenzyl)amine
    • methyl[(4-methylphenyl)methyl]amine
    • Methyl(4-methylbenzyl)amine
    • Benzenemethanamine, N,4-dimethyl-
    • PubChem10497
    • 4,N-dimethylbenzylamine
    • P-methylbenzyl-methylamine
    • methyl-4-methylbenzylamine
    • KSC358S3N
    • n-methyl-1-p-tolylmethanamine
    • 4-[(Methylamino)methyl]toluene
    • methyl-(4-methyl benzyl)-amine
    • SCHEMBL296509
    • FT-0694845
    • AM20061047
    • PS-3909
    • N-Methyl-N-(4-methylbenzyl)amine, AldrichCPR
    • CS-W003184
    • ?4-Methyl-N-methylbenzylamine
    • EN300-07233
    • Z56944115
    • YDFFIGRIWDSNOZ-UHFFFAOYSA-N
    • SY004191
    • 699-04-7
    • MFCD04115412
    • J-523702
    • DTXSID60383285
    • AKOS000264095
    • ALBB-027040
    • STK832104
    • MDL: MFCD04115412
    • Inchi: 1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3
    • InChI Key: YDFFIGRIWDSNOZ-UHFFFAOYSA-N
    • SMILES: N([H])(C([H])([H])[H])C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 135.104799g/mol
  • Surface Charge: 0
  • XLogP3: 1.8
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 135.104799g/mol
  • Monoisotopic Mass: 135.104799g/mol
  • Topological Polar Surface Area: 12Ų
  • Heavy Atom Count: 10
  • Complexity: 82.7
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 0.917
  • Melting Point: 70°C
  • Boiling Point: 70 ºC (1 mmHg)
  • Flash Point: 76.6℃
  • PSA: 12.03000
  • LogP: 2.10530

N-Methyl-4-methylbenzylamine Security Information

  • Hazard Category Code: R22;R34
  • Safety Instruction: S23-S26-S36/37/39
  • Hazardous Material Identification: C
  • Risk Phrases:R22; R34
  • Safety Term:S23;S26;S36/37/39

N-Methyl-4-methylbenzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Methyl-4-methylbenzylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D547094-5g
N-Methyl-4-MethylbenzylaMine
699-04-7 97%
5g
$140 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N72380-100g
N-Methyl-1-(p-tolyl)methanamine
699-04-7
100g
¥3846.0 2021-09-04
Fluorochem
078911-5g
N-Methyl-4-methylbenzylamine
699-04-7 95%
5g
£28.00 2022-03-01
Fluorochem
078911-10g
N-Methyl-4-methylbenzylamine
699-04-7 95%
10g
£55.00 2022-03-01
eNovation Chemicals LLC
D547094-1g
N-Methyl-4-MethylbenzylaMine
699-04-7 97%
1g
$100 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
075450-1g
N-Methyl-4-methylbenzylamine
699-04-7 95+%
1g
762.0CNY 2021-07-07
TRC
M338433-50mg
N-Methyl-4-methylbenzylamine
699-04-7
50mg
$ 65.00 2022-06-03
TRC
M338433-100mg
N-Methyl-4-methylbenzylamine
699-04-7
100mg
$ 80.00 2022-06-03
Chemenu
CM254610-25g
N-Methyl-1-(p-tolyl)methanamine
699-04-7 95+%
25g
$143 2022-06-10
eNovation Chemicals LLC
D618653-1g
N-Methyl-N-(4-methylbenzyl)amine
699-04-7 95%
1g
$300 2024-06-05

N-Methyl-4-methylbenzylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Water
Reference
α-Lithiation of 1-aryl-3,3-dialkyltriazenes and intramolecular conversion to benzylamine and tetrahydrobenzotriazine derivatives
Nishiwaki, Keiji; et al, Angewandte Chemie, 2002, 41(3), 484-486

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 Reagents: Water
Reference
Formation of benzylamines from triazene compounds via a 1,2-proton shift
Nishiwaki, Keiji; et al, Tetrahedron, 2006, 62(29), 7034-7042

N-Methyl-4-methylbenzylamine Raw materials

N-Methyl-4-methylbenzylamine Preparation Products

Additional information on N-Methyl-4-methylbenzylamine

Professional Introduction to N-Methyl-4-methylbenzylamine (CAS No. 699-04-7)

N-Methyl-4-methylbenzylamine, with the chemical formula C10H15N, is a significant compound in the field of pharmaceutical and chemical research. Its CAS number, 699-04-7, identifies it as a unique and well-studied molecule. This introduction delves into the compound's properties, applications, and recent advancements in research that highlight its importance.

The molecular structure of N-Methyl-4-methylbenzylamine consists of a benzyl group substituted with a methyl group at the 4-position and an amine group that is further N-methylated. This specific arrangement contributes to its unique chemical behavior and reactivity, making it a valuable intermediate in organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring enhances its versatility in various chemical reactions.

In recent years, N-Methyl-4-methylbenzylamine has garnered attention for its role in the development of novel pharmaceutical agents. Its structural features make it an excellent candidate for use as a building block in the synthesis of more complex molecules. Researchers have been exploring its potential in creating new drugs that target various therapeutic areas, including central nervous system disorders and inflammatory conditions.

One of the most compelling aspects of N-Methyl-4-methylbenzylamine is its utility as a ligand in coordination chemistry. The compound's ability to form stable complexes with metal ions has opened up new avenues for catalytic applications. These metal complexes are being investigated for their potential use in asymmetric synthesis, where they can facilitate highly selective reactions that are difficult to achieve with traditional catalysts.

Recent studies have also highlighted the compound's role in medicinal chemistry. Researchers have been particularly interested in its potential as a precursor for developing new antipsychotic and antidepressant drugs. The N-methylbenzylamine moiety is known to interact favorably with certain neurotransmitter receptors, making it an attractive scaffold for drug design. Preliminary findings suggest that derivatives of N-Methyl-4-methylbenzylamine may offer improved efficacy and reduced side effects compared to existing treatments.

The synthesis of N-Methyl-4-methylbenzylamine is another area where significant progress has been made. Modern synthetic methods have enabled researchers to produce this compound with high purity and yield, making it more accessible for further applications. Advances in catalytic hydrogenation and nucleophilic substitution reactions have streamlined the synthetic pathway, reducing costs and environmental impact.

In addition to its pharmaceutical applications, N-Methyl-4-methylbenzylamine has found utility in materials science. Its ability to form stable polymers and resins has led to its use in creating advanced coatings and adhesives. These materials exhibit enhanced durability and chemical resistance, making them suitable for demanding industrial applications.

The future prospects of N-Methyl-4-methylbenzylamine are promising, with ongoing research uncovering new possibilities for its use. As our understanding of its properties continues to grow, so does the potential for innovative applications across multiple disciplines. Whether in drug development, catalysis, or materials science, this compound remains a cornerstone of modern chemical research.

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